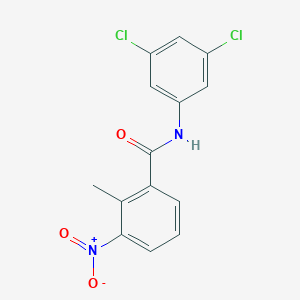

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide

Descripción general

Descripción

N-(3,5-diclorofenil)-2-metil-3-nitrobenzamida: es un compuesto orgánico que pertenece a la clase de las benzamidas. Se caracteriza por la presencia de un grupo diclorofenilo, un grupo metilo y un grupo nitro unido a un núcleo de benzamida.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de N-(3,5-diclorofenil)-2-metil-3-nitrobenzamida normalmente implica la reacción de 3,5-dicloroanilina con cloruro de 2-metil-3-nitrobenzoílo. La reacción se lleva a cabo en presencia de una base como la trietilamina para neutralizar el ácido clorhídrico formado durante la reacción. La mezcla de reacción se suele agitar a temperatura ambiente o a temperaturas ligeramente elevadas para garantizar una conversión completa.

Métodos de producción industrial: La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza.

Análisis De Reacciones Químicas

Tipos de reacciones: N-(3,5-diclorofenil)-2-metil-3-nitrobenzamida puede sufrir diversas reacciones químicas, entre ellas:

Reducción: El grupo nitro se puede reducir a un grupo amino utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador como el paladio sobre carbón.

Sustitución: Los átomos de cloro del anillo fenilo se pueden sustituir por otros nucleófilos como aminas o tioles en condiciones adecuadas.

Hidrólisis: El enlace amida se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y la amina correspondientes.

Reactivos y condiciones comunes:

Reducción: Gas hidrógeno, paladio sobre carbón, etanol.

Sustitución: Nucleófilos (aminas, tioles), disolventes (dimetilformamida, diclorometano), bases (hidruro de sodio, carbonato de potasio).

Hidrólisis: Ácido clorhídrico, hidróxido de sodio, agua.

Principales productos formados:

Reducción: N-(3,5-diclorofenil)-2-metil-3-aminobenzamida.

Sustitución: Diversos derivados sustituidos según el nucleófilo utilizado.

Hidrólisis: 3,5-dicloroanilina y ácido 2-metil-3-nitrobenzoico.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide has been investigated for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against a range of bacterial strains. It is being explored as a potential lead compound for developing new antibiotics to combat resistant strains.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Recent research highlights its cytotoxic effects against various cancer cell lines, particularly in inhibiting the Bcr-Abl tyrosine kinase, which is crucial in chronic myelogenous leukemia .

Agriculture

In agricultural applications, this compound is being studied for its potential as:

- Pesticide : Its biological activity against pests suggests it could serve as an effective pesticide. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

- Herbicide : The compound's ability to inhibit certain plant growth processes indicates potential use as a herbicide, targeting specific weed species without affecting crops .

Materials Science

The unique chemical structure of this compound allows for potential applications in materials science:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .

- Optoelectronic Devices : Its electronic properties make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

-

Antimicrobial Activity Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a new antimicrobial agent. -

Cancer Cell Line Inhibition :

Research conducted at a leading cancer research institute demonstrated that this compound effectively inhibited the proliferation of K562 cells with an IC50 value indicating strong activity. This study underscores its potential role in cancer therapy .

Mecanismo De Acción

El mecanismo de acción de N-(3,5-diclorofenil)-2-metil-3-nitrobenzamida implica su interacción con dianas moleculares específicas. El grupo nitro puede sufrir una reducción para formar intermediarios reactivos que interactúan con los componentes celulares. El compuesto puede inhibir las enzimas uniéndose a sus sitios activos o modular la actividad de los receptores interactuando con los bolsillos de unión. Las vías y dianas exactas dependen de la aplicación específica y del sistema biológico que se está estudiando.

Comparación Con Compuestos Similares

Compuestos similares:

N-(3,5-diclorofenil)-4,5-dihidronaft[1,2-d]tiazol-2-amina: Este compuesto comparte el grupo diclorofenilo, pero tiene una estructura central diferente, lo que lleva a actividades biológicas distintas.

N-(3,5-diclorofenil)succinimida: Otro compuesto con un grupo diclorofenilo, utilizado en aplicaciones agrícolas.

Unicidad: N-(3,5-diclorofenil)-2-metil-3-nitrobenzamida es único debido a la presencia de un grupo nitro y un grupo metilo en el núcleo de benzamida. Esta combinación de grupos funcionales confiere una reactividad química y una actividad biológica específicas, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.

Actividad Biológica

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group , a methyl group , and a nitro group attached to a benzamide core. These structural characteristics contribute to its reactivity and biological activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been studied for its inhibitory effects on enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

- Receptor Modulation : It may also modulate receptor activity by interacting with binding pockets on target proteins .

- Antibacterial Activity : Preliminary studies suggest it may exhibit antibacterial properties against various strains .

Enzyme Inhibition Studies

Research has shown that this compound possesses significant inhibitory activity against several enzymes:

| Enzyme | IC50 (μM) | Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | 15.09 ± 0.8 | Moderate inhibition |

| Butyrylcholinesterase (BuChE) | 0.08 | Strong inhibition |

| α-Amylase | 10.5 | Moderate inhibition |

| α-Glucosidase | 9.0 | Moderate inhibition |

These findings indicate that the compound could be useful in treating conditions related to these enzymes, such as diabetes and neurodegenerative diseases .

Antioxidant and Antibacterial Potential

In vitro studies have demonstrated that this compound exhibits antioxidant activity, particularly against free radicals like DPPH and ABTS . Additionally, it has shown promising antibacterial activity against selected bacterial strains, suggesting potential applications in antimicrobial therapy .

Case Studies and Research Findings

-

Pharmacological Evaluation :

A study evaluated the pharmacological properties of various synthesized compounds including this compound. The results indicated significant enzyme inhibition and antioxidant potential in both in vitro and in vivo models . -

Toxicological Assessment :

Toxicological studies conducted on Swiss male albino mice revealed that the compound did not exhibit any toxic effects on hematological or biochemical parameters at the tested doses, indicating a favorable safety profile for further development .

Propiedades

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-12(3-2-4-13(8)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIJNFMSYDSAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355395 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-06-1 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.